Silux is a light-cured, microfilled composite resin material used primarily in dentistry for restorations. [] It is characterized by its smooth surface finish, good aesthetics, and high polishability. [, ] Silux is classified as a microfilled composite due to the small size of its filler particles, typically in the range of 0.04 microns. [, ] The small filler size contributes to its smooth surface and aesthetic appeal. [, ] In scientific research, Silux serves as a representative material for studying the properties and behavior of microfilled dental composites. [] Researchers have investigated its wear resistance, [] marginal adaptation, [, , ] bond strength, [, , , , , , , ] and color stability. [, , ]
Silux falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon. This classification highlights its relevance in materials science, particularly in the development of polymers and coatings. The compound's synthesis involves common precursors like bisphenol A, a widely used chemical in plastics, and glycidyl methacrylate, which is known for its ability to form cross-linked structures upon polymerization .
The primary method for synthesizing Silux involves a two-step process:
Silux's molecular structure consists of a complex arrangement featuring multiple functional groups derived from its precursors. The presence of methacrylate groups allows for further cross-linking during polymerization, contributing to its physical properties.
Silux can participate in various chemical reactions typical for methacrylate compounds:
The mechanism by which Silux functions primarily revolves around its ability to polymerize and cross-link under specific conditions. When exposed to ultraviolet light or catalysts:
Silux has a variety of applications across different scientific fields:
These diverse applications underscore the significance of Silux in both industrial settings and research environments, where its unique properties can be leveraged for innovative solutions.
The term "Silux" is a portmanteau derived from Silicon and Lux, reflecting its foundational basis in silicon photodetector response characteristics and its conceptual lineage from the photometric lux unit. Etymologically:
As a metrological unit, Silux defines spectrally weighted irradiance using a custom efficacy function, Silux(λ). This function is a standardized average of the spectral responsivity curves of commercial NIR-enhanced CMOS sensors, spanning 350–1100 nm (visible to near-infrared). One Silux corresponds to the irradiance level producing an equivalent photoelectron generation rate in a reference silicon detector as 1 lux would under standard photopic vision conditions, recalibrated for silicon’s broader spectral range [3] [5].
Table 1: Core Parameters of the Silux Unit
Parameter | Value/Range | Significance |
---|---|---|
Spectral Range | 350–1100 nm | Matches CMOS detectors' enhanced NIR responsivity |
Reference Source | 2856 K blackbody | Standardized source for unit calibration |
Weighting Function | Silux(λ) | Empirically derived from NIR-CMOS sensor averages |
Physical Interpretation | Photoelectrons/s/pixel | Directly relates to camera signal generation |
The quest for standardized low-light quantification preceded Silux through several evolutionary phases:
These units proved insufficient for quantifying signal-to-noise in CMOS-based night vision, astronomical imaging, or scientific cameras, where detector quantum efficiency peaks beyond 700 nm—a region poorly weighted by V(λ). The absence of a silicon-optimized unit impeded reproducible comparisons of low-light camera performance across manufacturers and lighting conditions.
Silux emerged as a necessity due to three technological shifts in imaging:
Table 2: Quantum Efficiency Comparison: Human Eye vs. NIR-CMOS
Wavelength (nm) | Human Eye V(λ) | Typical NIR-CMOS Response |
---|---|---|
450 | 0.38 | 0.60 |
550 | 1.00 | 0.85 |
650 | 0.11 | 0.78 |
850 | 0.00 | 0.45 |
The Silux unit’s metrological impact is profound: it enables unambiguous characterization of ambient irradiance for predicting camera performance. For instance, a Silux-calibrated radiometer measures irradiance identically to how the camera’s sensor "sees" light, factoring in its spectral response. This allows engineers to correlate measured irradiance directly with image signal-to-noise ratios without bespoke sensor characterization [3] [5]. Applications span from optimizing consumer night-vision systems to calibrating scientific instruments like the QERLIN spectrometer, where detecting single 500 eV X-rays demands ultra-low noise correlatable to incident irradiance [10].
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